molecular formula C18H24N2O5S B2558169 N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448053-92-6

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2558169
CAS No.: 1448053-92-6
M. Wt: 380.46
InChI Key: UHHCBKSKAJUSBC-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is an organic compound with a complex structure that suggests a multifaceted role in various chemical, biological, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide typically involves a multi-step process. The initial step often includes the preparation of 2,5-dimethylfuran. This is followed by the alkylation of the furan ring with a suitable propylating agent to introduce the hydroxypropyl group. The next step involves the sulfonation of the 3-methylphenyl group and subsequent coupling with the hydroxypropylated furan derivative. Finally, the acetylation of the amine group yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing yields, reducing costs, and ensuring the scalability of the synthetic process. This often involves the use of high-pressure reactors, automated systems for precise reagent control, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The sulfonamide group can undergo reduction under specific conditions to form corresponding amines.

  • Substitution: : The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction processes. Substitution reactions might utilize halogenating agents or other electrophilic reagents under controlled temperature and pH conditions.

Major Products Formed

Oxidation reactions yield corresponding ketones or aldehydes, reduction processes result in amine derivatives, and substitution reactions produce a variety of functionalized compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, this compound can be investigated for its potential interactions with enzymes, proteins, and cellular structures. It might also be used in assays to study its effects on biological pathways.

Medicine

In medicine, researchers explore its potential pharmacological properties, such as anti-inflammatory, antibacterial, or anticancer activities. Its unique structure makes it a candidate for drug discovery and development.

Industry

Industrially, it can be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action for N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl group might play a role in inhibiting enzymatic activity, while the furan and acetamide groups could facilitate binding to specific proteins or receptors. Pathways involved might include oxidative stress pathways, signal transduction pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparing N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide to other similar compounds highlights its unique properties:

  • N-(4-(N-(2,5-Dimethylfuran-3-yl)sulfamoyl)-phenyl)acetamide: : Lacks the hydroxypropyl group, which may affect its binding and reactivity.

  • N-(4-(N-(3-(2,5-Dimethylfuran-3-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide: : Slight variation in hydroxyl group position, potentially altering its biological activity.

These subtle differences can significantly impact the compound's properties and applications, making this compound a unique and valuable compound for further research and industrial applications.

There you go—your detailed article on this complex compound!

Properties

IUPAC Name

N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-11-9-15(20-14(4)21)5-6-18(11)26(23,24)19-8-7-17(22)16-10-12(2)25-13(16)3/h5-6,9-10,17,19,22H,7-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHCBKSKAJUSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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